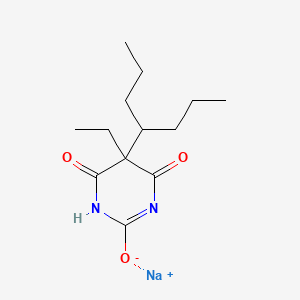

5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Description

Properties

Molecular Formula |

C13H21N2NaO3 |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

sodium;5-ethyl-5-heptan-4-yl-4,6-dioxo-1H-pyrimidin-2-olate |

InChI |

InChI=1S/C13H22N2O3.Na/c1-4-7-9(8-5-2)13(6-3)10(16)14-12(18)15-11(13)17;/h9H,4-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1 |

InChI Key |

RUFSRQWLGBYENZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(CCC)C1(C(=O)NC(=NC1=O)[O-])CC.[Na+] |

Origin of Product |

United States |

Biological Activity

5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a pyrimidine derivative with potential biological applications. This compound, characterized by its unique molecular structure, has garnered interest due to its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C12H18N2NaO3

- Molecular Weight : 266.292 g/mol

- CAS Number : 67050

The biological activity of 5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

Biological Activity Overview

The compound exhibits several biological activities:

- Antitumor Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits thymidylate synthase |

| Property | Value |

|---|---|

| Molecular Weight | 266.292 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| pH | Neutral (7) |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating bacterial infections.

Research Findings

Recent pharmacological studies have highlighted the compound's ability to modulate key signaling pathways involved in cancer and microbial resistance. The inhibition of thymidylate synthase not only affects DNA synthesis but also presents a target for developing new chemotherapeutic agents.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis Challenges :

- Impurity Profiles :

- Regulatory Status :

- Thiopental sodium is listed in the International Pharmacopoeia (2022) with strict purity criteria (e.g., ≤0.1% related substances) .

Preparation Methods

General Synthetic Strategy

The synthesis of sodium salts of substituted pyrimidinediones typically follows these general steps:

Step 1: Synthesis of the substituted pyrimidine-2,4,6-trione core

The parent pyrimidinedione (barbituric acid derivative) is prepared by condensation of urea with a suitable β-dicarbonyl compound (e.g., malonic acid derivatives or β-ketoesters) under acidic or basic conditions. The substituents at the 5-position (here, 5-ethyl and 5-(1-propylbutyl)) are introduced via alkylation of the pyrimidine ring or by using substituted precursors.Step 2: Introduction of the 2-sodiooxy substituent

The sodium salt form is generated by deprotonation of the enolic hydroxyl group at the 2-position of the pyrimidinedione ring. This is typically achieved by treatment with sodium hydroxide or sodium alkoxide in an appropriate solvent.Step 3: Purification and isolation

The sodium salt is isolated by crystallization or precipitation, often from aqueous or mixed solvent systems.

Specific Preparation Considerations for 5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Given the bulky 1-propylbutyl substituent at the 5-position, the synthetic route requires careful control of alkylation conditions to avoid side reactions and ensure regioselectivity.

Alkylation step :

The 5-position alkylation is commonly performed on the barbituric acid core by reacting with the corresponding alkyl halide or alkyl sulfonate ester. For the 1-propylbutyl group, the corresponding 1-propylbutyl halide (e.g., bromide or chloride) would be used.Base selection :

Strong bases like sodium hydride or potassium tert-butoxide are employed to generate the nucleophilic site on the pyrimidinedione ring for alkylation.Solvent system :

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.Formation of sodium salt :

After alkylation, the product is treated with sodium hydroxide or sodium methoxide to form the sodium salt at the 2-position oxy group.

Data Table: Comparative Preparation Parameters for Related Pyrimidinedione Sodium Salts

| Parameter | 5-Ethyl-5-propyl-2-sodiooxy-4,6-pyrimidinedione | Phenobarbital Sodium (5-Ethyl-5-phenyl) | Notes / Implications for 5-Ethyl-5-(1-propylbutyl) derivative |

|---|---|---|---|

| Alkylating agent | Propyl halide | Phenyl halide | Use 1-propylbutyl halide for target compound |

| Base used | Sodium hydride / NaOH | Sodium hydroxide | Strong base required for deprotonation and alkylation |

| Solvent | DMF, DMSO | DMF, water | Polar aprotic solvents preferred |

| Temperature | 25-80 °C | Room temperature to reflux | Temperature control critical for selectivity |

| Yield (%) | Moderate to high (50-80%) | High (70-90%) | Yield may vary with steric bulk of substituent |

| Purification | Crystallization, filtration | Crystallization | Similar purification methods applicable |

Research Discoveries and Analytical Findings

Structural characterization :

The sodium salt exhibits characteristic enolate formation at the 2-position, confirmed by spectroscopic methods (NMR, IR), consistent with the sodium enolate structure seen in related compounds.Molecular properties :

The compound has a molecular weight of approximately 220.20 g/mol (for the propyl analog), with hydrogen bond donor and acceptor counts indicating potential for hydrogen bonding interactions, relevant for solubility and crystallinity.Stereochemistry :

The 5-position substituent introduces a stereocenter; however, undefined stereocenter counts suggest racemic mixtures or stereochemical ambiguity in the synthetic product.Related compounds :

Phenobarbital sodium and its analogs provide a synthetic and mechanistic framework, as their preparation is well-documented and involves similar pyrimidinedione chemistry.

Summary of Preparation Method

-

- Barbituric acid or 5-ethylbarbituric acid derivative

- 1-Propylbutyl halide (alkylating agent)

- Sodium hydride or sodium hydroxide (base)

- Polar aprotic solvent (DMF or DMSO)

-

- Dissolve the barbituric acid derivative in DMF under inert atmosphere.

- Add sodium hydride slowly to generate the anion at the 5-position.

- Introduce 1-propylbutyl halide dropwise, maintaining temperature between 25-80 °C.

- Stir the reaction mixture until completion (monitored by TLC or HPLC).

- Quench and treat with sodium hydroxide to form the sodium salt at the 2-position.

- Isolate the product by crystallization from aqueous or mixed solvent systems.

-

- Filter and wash the crystals with cold solvent to remove impurities.

- Dry under vacuum to obtain pure 5-ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione.

Q & A

Q. Q1. What are the primary synthetic routes for 5-Ethyl-5-(1-propylbutyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione?

Methodological Answer: The compound is typically synthesized via malonic acid diamide derivatives reacting with formamide under controlled heating (120–140°C). Alternative routes include catalytic reduction of thiobarbituric acid derivatives or electrochemical reduction of barbiturate precursors . Key steps involve:

- Substituent introduction: Alkylation at the 5-position using ethyl and propylbutyl halides.

- Sodium oxy-group incorporation: Oxidation or substitution at the 2-position using sodium-based reagents.

Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Q2. How is the compound characterized spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Peaks at δ 1.2–1.5 ppm (ethyl/propylbutyl CH3/CH2), δ 4.0–4.5 ppm (sodiooxy group), and δ 5.5–6.0 ppm (pyrimidine ring protons) .

- 13C NMR: Signals for carbonyl groups (C=O) appear at 160–180 ppm.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+Na]+) and fragmentation patterns.

- Infrared (IR): Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 1200–1250 cm⁻¹ (C–O–Na) .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can reaction yields be optimized during synthesis?

Methodological Answer: Yield optimization requires:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts: Use of sodium hydride or potassium tert-butoxide to deprotonate reactive sites .

- Temperature control: Gradual heating (80–100°C) minimizes side reactions like over-alkylation.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:

- Purity variations: Validate compound purity via HPLC (>95%) before assays .

- Assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Mechanistic profiling: Compare enzyme inhibition kinetics (e.g., IC50 values for thymidylate synthase) across studies .

Mechanistic and Analytical Challenges

Q. Q5. What methodologies elucidate the compound’s interaction with enzymatic targets?

Methodological Answer:

- Kinetic assays: Measure inhibition constants (Ki) using spectrophotometric monitoring of substrate depletion (e.g., dihydrofolate reductase assays) .

- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., β-lactoglobulin) to identify binding motifs .

- Molecular docking: Use software (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

Q. Q6. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) to solubilize the compound in aqueous buffers.

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at the 2-sodiooxy position without altering bioactivity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Analytical and Comparative Studies

Q. Q7. How does the compound compare to structurally related barbiturates in terms of reactivity?

Methodological Answer:

- Electrophilicity: The sodiooxy group at C2 increases electrophilic character compared to unsubstituted barbiturates, enhancing nucleophilic attack susceptibility .

- Redox behavior: Cyclic voltammetry reveals a lower reduction potential (-1.2 V vs. Ag/AgCl) due to electron-withdrawing substituents .

- Thermal stability: Differential scanning calorimetry (DSC) shows decomposition at 220–240°C, similar to 5-phenylbarbiturates .

Biological Activity and Applications

Q. Q8. What are its potential applications in drug discovery?

Methodological Answer:

- Anticonvulsant candidates: Screen using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

- Anticancer leads: Evaluate against kinase targets (e.g., EGFR) via Western blotting for apoptosis markers (caspase-3/7 activation) .

- Antimicrobial activity: Test via broth microdilution (MIC assays) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.